N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide
Description
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Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S2/c1-12-10-13(7-8-14(12)19)25(22,23)16(15-6-5-9-24-15)11-20-17(21)18(2,3)4/h5-10,16H,11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQIXFICZKIYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C(C)(C)C)C2=CC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide, often referred to by its chemical identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a sulfonamide moiety along with thiophene and fluorinated aromatic groups. The structure can be represented as follows:
- IUPAC Name : N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
- SMILES : CC(NCC(c1cccs1)S(c(cc1)cc(C)c1F)(=O)=O)=O
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : Some sulfonamide derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Compounds containing thiophene and sulfonamide groups have been noted for their effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : By binding to active sites or allosteric sites on target enzymes.
- Modulation of Signaling Pathways : Influencing pathways such as MAPK or PI3K/Akt that are critical in cancer progression.
- Interference with DNA Replication : Similar compounds have been shown to disrupt DNA synthesis in rapidly dividing cells.
Antitumor Activity
A study by Zhang et al. (2020) demonstrated that a related sulfonamide compound inhibited the growth of melanoma cells by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may have similar effects.
Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry (2021) highlighted the antimicrobial properties of thiophene-containing sulfonamides against resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Enzyme Targeting
A recent investigation into the enzyme inhibition potential of fluorinated sulfonamides revealed that these compounds could effectively inhibit carbonic anhydrase activity, which is crucial for maintaining pH balance in tumor microenvironments (Smith et al., 2023).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in melanoma cells | Zhang et al., 2020 |
| Antimicrobial | Significant reduction in Staphylococcus aureus | Journal of Medicinal Chemistry, 2021 |
| Enzyme Inhibition | Inhibition of carbonic anhydrase | Smith et al., 2023 |
Q & A
Q. What are the common synthetic routes for N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide, and what key reaction conditions are required?
The synthesis typically involves multi-step organic reactions, including sulfonylation and amidation. For example, sulfonylation of a thiophene-containing intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride under inert atmosphere (e.g., nitrogen) using dichloromethane as a solvent. Amidation with 2,2-dimethylpropanoyl chloride may follow, requiring bases like triethylamine to neutralize HCl by-products. Reaction temperatures are often controlled between 0°C and room temperature to prevent side reactions. Purification steps may include column chromatography with gradients of ethyl acetate/hexane and recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying the molecular structure, with chemical shifts confirming sulfonyl, thiophene, and amide groups. For instance, sulfonyl protons typically appear downfield (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in similar sulfonamide compounds .
- HPLC: Assesses purity (>95% is standard for research-grade material) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Initial screens should include:
- Enzyme Inhibition Assays: Target enzymes like sulfotransferases or proteases, using fluorogenic substrates to measure IC50 values.
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
- Receptor Binding Studies: Radioligand displacement assays for receptors such as androgen or serotonin receptors, given structural similarities to bioactive sulfonamides .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize by-products during synthesis?
- Catalyst Screening: Use Lewis acids (e.g., ZnCl2) or organocatalysts to enhance sulfonylation efficiency.
- Solvent Optimization: Polar aprotic solvents like DMF improve solubility of intermediates, while low temperatures (–40°C to 0°C) suppress side reactions .
- By-Product Analysis: Monitor reactions via TLC or LC-MS to identify impurities (e.g., unreacted sulfonyl chloride). Quenching with aqueous NaHCO3 or NH4Cl can remove acidic by-products .
Q. How should contradictory data regarding its biological activity be addressed?
- Orthogonal Assays: Validate results using independent methods (e.g., SPR for binding affinity vs. functional cellular assays).
- Structure-Activity Relationship (SAR) Studies: Compare activity with analogs (e.g., replacing the thiophene with furan) to isolate key pharmacophores .
- Meta-Analysis: Cross-reference data from similar compounds, such as N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide, to identify trends in sulfonamide bioactivity .
Q. What computational methods predict its interaction with biological targets?
- Molecular Docking: Use software like AutoDock Vina to model binding poses with enzymes or receptors (e.g., androgen receptor). Focus on hydrogen bonding with sulfonyl oxygen and hydrophobic interactions with the thiophene ring .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues.
- QSAR Modeling: Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data to guide structural modifications .
Methodological Notes
- Synthetic References: Key steps from (purification) and (reaction control) were adapted for sulfonamide synthesis.
- Analytical Validation: highlights crystallography for structural confirmation, while and emphasize NMR and HRMS.
- Biological Context: and provide frameworks for receptor studies and SAR analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
